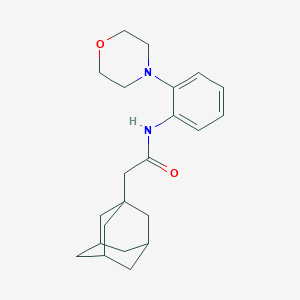![molecular formula C20H19N5O2S B244546 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the immune system, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may contribute to its potential as a therapeutic agent for the treatment of Alzheimer's disease. It has also been found to have an effect on the cardiovascular system, with studies showing that it can reduce blood pressure and improve heart function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One area of interest is in the development of more effective synthesis methods that can produce the compound in larger quantities. Another area of interest is in the optimization of its use as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 2-bromoethyl 4-ethylphenyl ether in the presence of potassium carbonate. The resulting product is then purified through chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has potential applications in various fields of scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H19N5O2S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-(4-ethylphenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-3-14-4-10-17(11-5-14)27-12-18(26)21-16-8-6-15(7-9-16)19-24-25-13(2)22-23-20(25)28-19/h4-11H,3,12H2,1-2H3,(H,21,26) |
Clave InChI |
IXELFEUANPEHOJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)

![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)


![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)